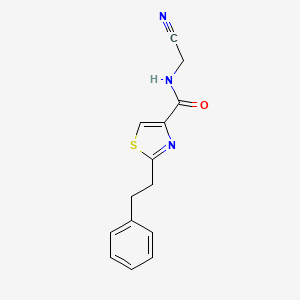
N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the thiazole family and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide involves the inhibition of enzymes such as protein kinase C and phosphodiesterase. This inhibition leads to the modulation of cellular signaling pathways, which can result in the inhibition of cell growth and proliferation. Additionally, N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the normal functioning of cells.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, it has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the advantages of using N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. Additionally, N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide has been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide. One direction is to study its potential applications in the development of drugs for the treatment of cancer, Alzheimer's disease, and diabetes. Additionally, further research can be conducted to understand the mechanism of action of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide and its role in various cellular processes. Furthermore, efforts can be made to improve the solubility of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide, making it more versatile for use in lab experiments.
Conclusion:
N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in drug development. It has been found to exhibit potent inhibitory activity against several enzymes and has been studied for its potential applications in the treatment of diseases such as cancer, Alzheimer's disease, and diabetes. Further research is needed to understand the mechanism of action of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide and its role in various cellular processes.
合成法
The synthesis of N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide involves the reaction between 2-(2-phenylethyl)thiazole-4-carboxylic acid and cyanomethyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain pure N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide.
科学的研究の応用
N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against several enzymes such as protein kinase C, phosphodiesterase, and tyrosine kinase. These enzymes are involved in various cellular processes, and their inhibition can lead to the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
N-(cyanomethyl)-2-(2-phenylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-8-9-16-14(18)12-10-19-13(17-12)7-6-11-4-2-1-3-5-11/h1-5,10H,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFPIHNOHLDHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-1,9-dimethyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2430112.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2430114.png)
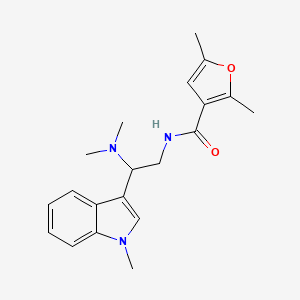
![2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile](/img/structure/B2430118.png)
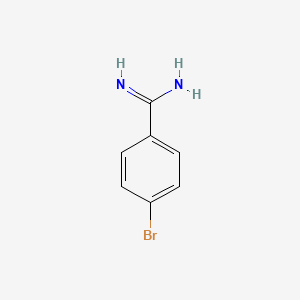
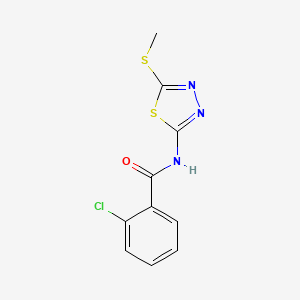

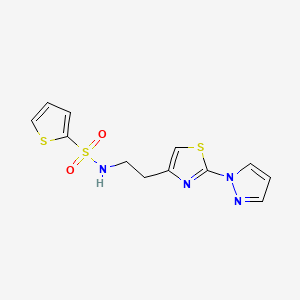


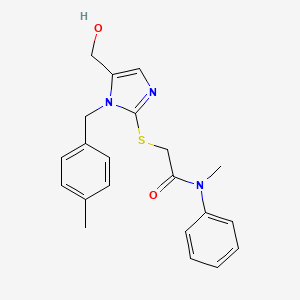
![3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2430128.png)
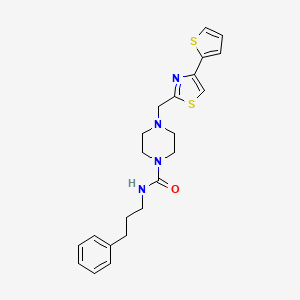
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2430132.png)